Morphine methylsulfonate

Description

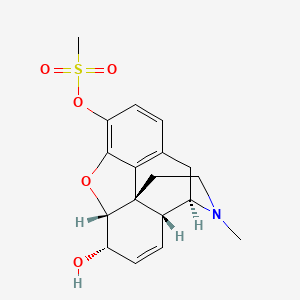

Structure

3D Structure

Properties

IUPAC Name |

[(4R,4aR,7S,7aR,12bS)-7-hydroxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-9-yl] methanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO5S/c1-19-8-7-18-11-4-5-13(20)17(18)23-16-14(24-25(2,21)22)6-3-10(15(16)18)9-12(11)19/h3-6,11-13,17,20H,7-9H2,1-2H3/t11-,12+,13-,17-,18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILBGUXQOPBTXLD-DNJOTXNNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC23C4C1CC5=C2C(=C(C=C5)OS(=O)(=O)C)OC3C(C=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)OS(=O)(=O)C)O[C@H]3[C@H](C=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1414808-25-5 | |

| Record name | Morphine methylsulfonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1414808255 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MORPHINE METHYLSULFONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/51VG588F9Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Chemistry and Derivatization of Morphine Methylsulfonate

Strategies for Introducing the Methylsulfonate Moiety to the Morphine Backbone

The morphine molecule possesses two primary hydroxyl groups that are susceptible to derivatization: a phenolic hydroxyl at the C3 position and a secondary allylic hydroxyl at the C6 position. The introduction of a methylsulfonate (mesylate) group is typically achieved through the reaction of one of these hydroxyls with a suitable mesylating agent.

The primary strategies for this transformation involve:

Direct Mesylation: This approach involves reacting morphine directly with a mesylating agent, such as methanesulfonyl chloride (MsCl) or methanesulfonic anhydride (B1165640) (Ms₂O), in the presence of a non-nucleophilic base. The choice of base (e.g., triethylamine (B128534), pyridine) is crucial to neutralize the acidic byproduct (HCl or methanesulfonic acid) generated during the reaction.

Selective Protection-Deprotection Strategy: Due to the different reactivity of the C3 phenolic hydroxyl and the C6 allylic hydroxyl, achieving selective mesylation at one position can be challenging. The phenolic C3-OH is more acidic and can be selectively deprotonated, but the C6-OH may be more sterically accessible to certain reagents. To control the site of mesylation, a protection-deprotection strategy may be employed. For instance, one hydroxyl group can be protected with a chemical group that is stable under the mesylation conditions and can be removed afterward. For example, the C3 hydroxyl can be protected as a silyl (B83357) ether, allowing the C6 hydroxyl to be selectively mesylated. nih.gov

The reactivity of the two hydroxyl groups can be influenced by the reaction conditions. The C3 phenolic hydroxyl is generally more acidic and reactive towards electrophiles under basic conditions. However, the C6 allylic hydroxyl can also be reactive, and its conversion to a mesylate creates a leaving group suitable for substitution reactions. nih.gov

Chemical Reaction Pathways and Optimization for Derivatization

The chemical pathway for the synthesis of morphine methylsulfonate involves the nucleophilic attack of a morphine hydroxyl group on the electrophilic sulfur atom of a mesylating agent.

General Reaction Pathway (using Methanesulfonyl Chloride):

Morphine-OH + CH₃SO₂Cl + Base → Morphine-OSO₂CH₃ + Base·HCl

The optimization of this derivatization reaction is critical to maximize the yield of the desired product and minimize side reactions. Key parameters that are typically optimized include:

Choice of Reagent: Methanesulfonyl chloride is a common and cost-effective choice. Methanesulfonic anhydride may be used in cases where the chloride byproduct from MsCl is problematic.

Solvent: Aprotic solvents such as dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or pyridine (B92270) are typically used to avoid reaction with the solvent.

Base: A non-nucleophilic base is essential. Tertiary amines like triethylamine or diisopropylethylamine (DIPEA) are common choices. Pyridine can serve as both a base and a solvent. The stoichiometry of the base is important to ensure complete neutralization of the acid produced.

Temperature: These reactions are often carried out at low temperatures (e.g., 0 °C) to control the reaction rate and prevent side reactions or degradation of the morphine backbone. The reaction may then be allowed to warm to room temperature. researchgate.net

Reaction Time: The reaction progress is monitored using techniques like Thin Layer Chromatography (TLC) to determine the point of maximum conversion and to avoid the formation of degradation products.

Table 1: Parameters for Optimization of Morphine Mesylation

| Parameter | Options | Rationale for Optimization |

| Mesylating Agent | Methanesulfonyl Chloride (MsCl), Methanesulfonic Anhydride (Ms₂O) | To balance reactivity, cost, and byproduct formation. |

| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF), Pyridine | To ensure solubility of reactants and avoid side reactions. |

| Base | Triethylamine (TEA), Pyridine, DIPEA | To neutralize acid byproducts without competing in the reaction. |

| Temperature | -10 °C to 25 °C (Room Temperature) | To control reaction rate and selectivity, minimizing degradation. |

| Stoichiometry | Molar equivalents of Morphine:Reagent:Base | To ensure complete reaction and avoid excess reagents that complicate purification. |

Spectroscopic and Chromatographic Methods for Characterization of Synthesized this compound

Once the synthesis is complete, the structure and purity of the resulting this compound must be confirmed using a combination of analytical techniques. researchgate.net

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation. slideshare.net

¹H NMR: The successful addition of the methylsulfonate group would be confirmed by the appearance of a new singlet in the upfield region (typically around 3.0-3.5 ppm) corresponding to the three protons of the methyl group (CH₃-SO₂-). Shifts in the signals of nearby protons on the morphine skeleton would also be observed.

¹³C NMR: A new signal for the methyl carbon would appear, and the carbon atom attached to the sulfonate ester (C3 or C6) would experience a downfield shift compared to the parent morphine molecule.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify functional groups. The formation of a sulfonate ester would be confirmed by the appearance of strong, characteristic absorption bands for the S=O stretching vibrations, typically found in the regions of 1350-1380 cm⁻¹ (asymmetric stretch) and 1160-1180 cm⁻¹ (symmetric stretch). The broad O-H stretching band of the parent alcohol (around 3200-3500 cm⁻¹) would disappear or diminish, depending on which hydroxyl was derivatized. researchgate.net

Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern of the compound. slideshare.net The mass spectrum of this compound would show a molecular ion peak corresponding to the mass of morphine plus the mass of the SO₂CH₂ group (79.0 Da), minus the mass of the hydrogen atom that was replaced. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.

Chromatographic Methods:

High-Performance Liquid Chromatography (HPLC): HPLC is a primary method for assessing the purity of the synthesized compound and for separating it from starting materials and byproducts. ajsrp.comtubitak.gov.tr A reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol, would be developed. tubitak.gov.trhelixchrom.com The retention time of this compound would differ significantly from that of morphine due to the change in polarity.

Gas Chromatography-Mass Spectrometry (GC-MS): While morphine itself is not very volatile, derivatization can make it more amenable to GC analysis. nih.govnih.gov The methylsulfonate derivative might be analyzed by GC-MS, which provides both separation and structural information from the mass spectrometer detector.

Table 2: Expected Analytical Data for this compound

| Technique | Expected Observation | Purpose |

| ¹H NMR | New singlet ~3.0-3.5 ppm (3H) | Confirms presence of the methyl group of the mesylate. |

| IR Spectroscopy | Strong peaks at ~1370 cm⁻¹ and ~1170 cm⁻¹; loss of broad O-H peak. | Confirms presence of the sulfonate ester (S=O) functional group. |

| Mass Spectrometry | Molecular ion peak corresponding to C₁₈H₂₁NO₅S (M+H⁺ ≈ 364.12 m/z) | Confirms the correct molecular weight and elemental formula. |

| HPLC | A single, sharp peak at a distinct retention time from morphine. | Assesses purity and separates the product from reactants. |

Molecular Pharmacology and Opioid Receptor Interactions

Opioid Receptor Subtype Binding Profiles of Morphine Methylsulfonate (e.g., Mu, Delta, Kappa)

Morphine exhibits a distinct binding profile, showing a marked preference for the mu-opioid receptor (MOR) over other opioid receptor subtypes. nih.gov Research indicates that while morphine binds strongly to mu receptors, it possesses a low affinity for both delta (δ) and kappa (κ) opioid receptors. nih.govresearchgate.net This selective binding profile is a key determinant of its pharmacological actions. The mu receptor is primarily associated with analgesia and dependence. nih.gov In contrast, kappa receptors are linked to analgesia, diuresis, and dysphoria, while delta receptors also play a role in analgesia and modulate gastric motility. nih.gov The binding profile of morphine closely resembles that of R-methadone, which also shows high affinity for mu receptors and low affinity for delta and kappa subtypes. nih.gov

| Receptor Subtype | Binding Affinity of Morphine | Primary Associated Effects |

|---|---|---|

| Mu (μ) | High | Analgesia, Dependence, Respiratory Depression nih.govnih.gov |

| Delta (δ) | Low | Analgesia, Reduced Gastric Motility nih.govnih.gov |

| Kappa (κ) | Low | Analgesia, Diuresis, Dysphoria nih.govnih.gov |

Ligand-Receptor Binding Kinetics and Affinity

The interaction between morphine and the mu-opioid receptor is characterized by high-affinity binding. enzymlogic.com Studies using rat brain homogenates have determined the inhibitory constant (Ki) of morphine at the mu receptor to be approximately 1.2 nM. nih.gov This high affinity is crucial for its potency. Molecular dynamics simulations show that morphine's morphinan (B1239233) scaffold establishes contact with several transmembrane (TM) helices of the receptor, including TM3, TM5, TM6, and TM7. researchgate.net

In terms of kinetics, different opioid ligands display unique properties. While partial agonists like buprenorphine exhibit slow dissociation kinetics, full agonists such as morphine are understood to have different kinetic profiles. enzymlogic.com Some evidence suggests that certain agonists, including morphine, may dissociate rapidly from the receptor after initiating activation, allowing the ligand-free receptor to carry out signaling. mdpi.com The ability of an agonist to stabilize the active receptor state (R*) is a measure of its intrinsic efficacy. elifesciences.org Studies using active-state-specific nanobodies have shown that morphine is a partial agonist in its ability to recruit these biosensors, indicating a specific conformational state induced upon binding. elifesciences.org

| Parameter | Value / Description for Morphine | Reference |

|---|---|---|

| Receptor Affinity (Ki) at Mu-Receptor | 1.2 nM | nih.gov |

| Receptor Interaction Sites | Transmembrane helices TM3, TM5, TM6, TM7 | researchgate.net |

| Dissociation Kinetics | Implied to be faster than slow-dissociating partial agonists like buprenorphine | enzymlogic.com |

| Receptor State Stabilization | Acts as a partial agonist in recruiting active-state biosensors | elifesciences.org |

Mechanisms of Opioid Receptor Activation by this compound

The mu-opioid receptor is a classic G-protein-coupled receptor (GPCR). frontiersin.org Upon agonist binding, such as with morphine, the receptor undergoes a conformational change that activates associated intracellular heterotrimeric Gi/o proteins. nih.gov This activation process involves the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the Gα subunit. nih.gov Subsequently, the Gαi/o-GTP subunit dissociates from the Gβγ heterodimer. nih.gov Both the Gαi/o-GTP and the Gβγ subunits then act as intracellular messengers, modulating the activity of various downstream effector proteins to produce a cellular response. nih.gov For instance, morphine stimulation specifically activates a Gβγ-protein kinase C (PKC)α-phosphorylation pathway. proteomexchange.org The signaling is terminated when the Gα subunit hydrolyzes GTP back to GDP, a process accelerated by Regulator of G-protein Signaling (RGS) proteins. frontiersin.orgnih.gov

A primary downstream effector of the activated Gαi/o subunit is the enzyme adenylate cyclase (AC). The "i" in Gi/o stands for inhibitory, and true to this, the acute effect of morphine binding to the mu-opioid receptor is the inhibition of adenylate cyclase activity. nih.govnih.govescholarship.org This inhibition leads to a decrease in the intracellular synthesis of the second messenger cyclic adenosine (B11128) monophosphate (cAMP) from ATP. nih.govescholarship.org The reduction in cAMP levels subsequently decreases the activity of cAMP-dependent protein kinases, such as Protein Kinase A (PKA), altering the phosphorylation state and activity of numerous cellular proteins. escholarship.org While chronic exposure to morphine can lead to a compensatory upregulation or supersensitization of the adenylate cyclase system, the immediate, acute response to receptor activation is inhibitory. nih.govbiorxiv.org

The dissociated Gβγ subunit plays a significant role in modulating ion channel activity. nih.gov A key mechanism of morphine's action is the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels. nih.gov This activation increases potassium conductance, leading to an efflux of K+ ions from the neuron, which causes hyperpolarization of the cell membrane. nih.govuni.lu This hyperpolarization makes the neuron less likely to fire an action potential, thus producing an inhibitory effect.

Concurrently, morphine signaling leads to the inhibition of voltage-gated calcium channels (Ca2+). nih.govuni.lu This reduces calcium influx, which is a critical step for neurotransmitter release from presynaptic terminals. The combined effect of enhanced potassium efflux and reduced calcium influx underlies much of morphine's inhibitory action on neuronal transmission. nih.govuni.lu Additionally, some research indicates that morphine can directly inhibit sodium channels, which decreases neuronal excitability by shifting the steady-state voltage dependence of these channels and making them less available for activation. plos.org

Intracellular Signaling Cascades and Cellular Responses

Protein Kinase Pathways Influenced by Morphine (e.g., Protein Kinase A, Mitogen-Activated Protein Kinases)

Upon binding to the MOR, a Gi/o protein-coupled receptor, morphine inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and subsequently reduced activity of Protein Kinase A (PKA). nih.govmdpi.com However, chronic morphine administration can lead to a compensatory upregulation of the cAMP-PKA pathway, a phenomenon known as adenylyl cyclase superactivation. nih.govmdpi.comresearchgate.net This upregulation is a key cellular adaptation contributing to tolerance and withdrawal. nih.gov

Morphine also modulates the Mitogen-Activated Protein Kinase (MAPK) cascades, including the extracellular signal-regulated kinase (ERK), p38 MAPK, and c-Jun N-terminal kinase (JNK) pathways. nih.govduke.edu Chronic morphine treatment activates these MAPK pathways in various regions of the nervous system. nih.govduke.edunih.gov This activation is implicated in the development of morphine tolerance and dependence by regulating downstream targets. nih.govduke.edu For instance, morphine-induced ERK activation can occur through different mechanisms, sometimes involving Protein Kinase C (PKC) or β-arrestin-dependent pathways, depending on the cellular context. mdpi.complos.orgresearchgate.net In some systems, morphine activates ERK via a PKC-dependent pathway that results in the phosphorylation of the transcription factor CREB (cAMP Response Element-Binding protein). plos.org Additionally, morphine can trigger signaling through the PI3Kγ/AKT pathway, which in turn activates neuronal nitric oxide synthase (nNOS). pnas.org

| Signaling Pathway | Acute Morphine Effect | Chronic Morphine Effect | Implicated In |

| cAMP/PKA | Inhibition of adenylyl cyclase, decreased PKA activity | Upregulation of adenylyl cyclase and PKA activity (superactivation) nih.govmdpi.comresearchgate.net | Tolerance, Dependence, Withdrawal nih.gov |

| MAPK/ERK | Activation, often via PKC mdpi.complos.orgresearchgate.net | Sustained activation nih.govduke.edunih.gov | Tolerance, Dependence, CREB activation nih.govplos.org |

| p38 MAPK & JNK | - | Activation duke.edunih.gov | Tolerance, Dependence nih.govduke.edu |

| PI3Kγ/AKT/nNOS | Activation pnas.org | - | Peripheral analgesia pnas.org |

Receptor Phosphorylation and Beta-Arrestin Recruitment Dynamics

The regulation of MOR signaling is tightly controlled by phosphorylation and interaction with β-arrestin proteins. nih.gov Morphine is considered a partial agonist in this regard. embopress.org Unlike full agonists such as DAMGO, morphine is a poor inducer of robust, multi-site MOR phosphorylation. embopress.orgnih.govnih.gov Instead, it promotes a selective and sustained phosphorylation of a specific serine residue (Serine-375) in the receptor's C-terminal tail. embopress.orgnih.govembopress.org This specific phosphorylation event is predominantly catalyzed by G protein-coupled receptor kinase 5 (GRK5). nih.gov

This distinct phosphorylation pattern influences β-arrestin recruitment. Morphine shows a preference for recruiting β-arrestin2 over β-arrestin1. nih.gov The recruitment of β-arrestin by morphine-activated MORs is generally less efficient compared to that induced by other opioids like DAMGO or etorphine. pnas.orgpnas.org In fact, morphine-activated receptors are somewhat resistant to β-arrestin-dependent uncoupling from G proteins. pnas.org However, overexpression of GRK2 or β-arrestin can enhance morphine's ability to promote receptor phosphorylation and β-arrestin recruitment. embopress.orgnih.govpnas.org The interaction between the MOR and β-arrestin is competitive with the G protein, as they appear to vie for the same binding sites on the receptor's intracellular loops. nih.gov

Mechanisms of Receptor Desensitization and Internalization

Desensitization, or the waning of receptor response despite the continued presence of an agonist, is a critical regulatory mechanism. For the MOR, desensitization is intimately linked to the phosphorylation and β-arrestin dynamics described above. The selective phosphorylation of Serine-375 is both necessary and sufficient for morphine-induced desensitization of the MOR. embopress.orgnih.govembopress.org Because this phosphorylation is sustained and the receptor is not efficiently dephosphorylated, morphine leads to a persistent or "terminal" desensitization, where the receptor remains on the cell surface but is uncoupled from its signaling pathway. embopress.orgnih.gov

Morphine is known to be a poor inducer of MOR internalization or endocytosis compared to other opioids. embopress.orgucla.edunih.gov While agonists like DAMGO cause the rapid removal of MORs from the plasma membrane into intracellular vesicles, morphine-activated receptors tend to remain at the cell surface. embopress.orgnih.govucla.edu This lack of internalization is a direct consequence of the specific phosphorylation pattern it induces and its inefficient recruitment of the endocytic machinery, including β-arrestin. embopress.orgpnas.org However, some studies have shown that under certain conditions, such as in specific neuronal populations (e.g., nucleus accumbens neurons) or with overexpression of GRK2, morphine can induce MOR internalization. nih.govnih.govjneurosci.orgresearchgate.net The failure of morphine to promote robust internalization is thought to contribute to tolerance, as the desensitized receptors are not trafficked to intracellular compartments for resensitization and recycling back to the membrane. nih.govnih.gov

| Agonist | Receptor Phosphorylation | β-Arrestin Recruitment | Receptor Internalization | Desensitization |

| Morphine | Selective, sustained phosphorylation of Ser-375 embopress.orgnih.govembopress.org | Inefficient; preferential for β-arrestin2 nih.govpnas.org | Poor/minimal embopress.orgucla.edunih.gov | Persistent ("terminal") embopress.orgnih.gov |

| DAMGO (Full Agonist) | Robust, multi-site phosphorylation embopress.orgnih.gov | Efficient recruitment of both β-arrestins nih.gov | Robust and rapid embopress.orgnih.gov | Rapid, followed by resensitization nih.gov |

Adaptive Cellular Changes Following Chronic Morphine Exposure

Prolonged or repeated exposure to morphine induces significant and lasting neuroadaptive changes within the central nervous system. These adaptations occur at the level of neuronal excitability, neurotransmitter systems, and gene expression, collectively contributing to the development of tolerance and dependence.

Chronic morphine treatment leads to complex alterations in neuronal excitability. While acute morphine application generally suppresses neuronal activity by activating G protein-coupled inwardly rectifying potassium (GIRK) channels, leading to hyperpolarization, chronic exposure results in cellular tolerance to this effect. jneurosci.org In brain regions like the locus coeruleus, chronic morphine diminishes the sensitivity of µ-opioid receptors and reduces the recovery from acute desensitization. jneurosci.org This leads to a state where neurons are less responsive to subsequent opioid administration. Furthermore, chronic morphine can induce changes in synaptic plasticity. nih.gov

Morphine significantly modulates the two primary neurotransmitter systems in the brain: the excitatory glutamatergic system and the inhibitory GABAergic system.

Glutamatergic System: Acutely, morphine can inhibit glutamate (B1630785) release from presynaptic terminals by reducing calcium influx through voltage-gated calcium channels. frontiersin.orgdntb.gov.ua However, the effects of chronic morphine are more complex. In some brain regions, such as the ventral tegmental area (VTA), morphine can indirectly increase presynaptic glutamate release. nih.govelifesciences.org It does this by inhibiting GABAergic interneurons that normally suppress glutamate terminals, a process known as disinhibition. nih.govelifesciences.org Chronic exposure can also lead to enhanced NMDA receptor function, contributing to a state of heightened neuronal excitability that is unmasked during withdrawal. iu.edupnas.org

GABAergic System: Morphine's primary mechanism for activating reward pathways involves the inhibition of GABAergic interneurons in the VTA. frontiersin.org This disinhibits dopamine (B1211576) neurons, leading to increased dopamine release. Following chronic morphine treatment and during withdrawal, a compensatory upregulation of GABA release occurs in the VTA. nih.govjneurosci.orgjneurosci.org This "rebound" increase in inhibitory tone is driven by the upregulated cAMP/PKA pathway and contributes to the negative motivational state of withdrawal. nih.govresearchgate.net

The long-term changes associated with chronic morphine exposure are underpinned by alterations in gene and protein expression. nih.govspandidos-publications.com DNA microarray studies have identified numerous genes whose expression is altered by chronic morphine and subsequent withdrawal in brain regions like the locus coeruleus and VTA. nih.gov For example, chronic morphine can downregulate the expression of the µ-opioid receptor gene (MOR-1) itself in a cell-type-specific manner. spandidos-publications.comnih.gov It can also regulate the expression of various signaling proteins and molecular chaperones. plos.org

Proteomic analyses of presynaptic terminals after chronic morphine have revealed significant changes in the levels of proteins involved in neurotransmission and signaling. plos.orgmssm.edu For instance, levels of G protein subunits, cysteine-string protein, and the heat shock protein Hsc70 were found to be downregulated, while Hsp90 was upregulated. plos.orgmssm.edu Furthermore, chronic morphine exposure leads to increased expression and activity of enzymes like Ca2+/calmodulin-dependent protein kinase II alpha (CaMKIIα), which is involved in neuronal plasticity. nih.gov These widespread changes in the proteome reflect the deep-seated adaptations the neuron undergoes to accommodate continuous opioid signaling. nih.govdntb.gov.ua

Preclinical Mechanistic Studies and Pharmacodynamic Investigations

In Vitro Models for Mechanistic Characterization

There is a lack of specific published studies detailing the use of in vitro models—such as cell lines, primary neuronal cultures, or receptor expression systems—to characterize the mechanistic properties of morphine methylsulfonate. Research in this area typically utilizes more common morphine salts to investigate interactions with opioid receptors and downstream signaling pathways.

Animal Models for Investigating Mechanistic Pathways and Cellular Adaptations

Detailed investigations using animal models to specifically elucidate the mechanistic pathways and cellular adaptations following the administration of this compound are not described in the available scientific literature. Consequently, information regarding its effects in models of nociceptive processing, its broader central nervous system effects beyond behavioral outcomes, and its peripheral target engagement is not available.

Comparative Pharmacodynamics of this compound with Other Opioids in Preclinical Settings

Preclinical studies providing a comparative pharmacodynamic analysis of this compound against other opioids are not present in the current body of scientific literature. A patent for the methane (B114726) sulphonate salt of morphine suggests its potential for improved solubility, which could theoretically influence its pharmacokinetic and pharmacodynamic profile, but comparative preclinical data is not provided. google.com

Sex-Specific and Location-Dependent Adaptations in Opioid Signaling

There is no available research that has specifically investigated sex-specific or location-dependent adaptations in opioid signaling in response to this compound. Studies on other forms of morphine have indicated that such differences are significant in understanding opioid effects, but these findings cannot be directly extrapolated to the methylsulfonate salt without specific investigation.

Advanced Bioanalytical Methodologies for Preclinical Research

Development of Analytical Methods for Morphine Methylsulfonate Quantification

The development of a reliable bioanalytical method requires careful optimization of sample preparation, chromatographic separation, and detection parameters to ensure sensitivity, selectivity, and reproducibility. Given the physicochemical properties of morphine derivatives, liquid chromatography and gas chromatography, coupled with mass spectrometry, are the techniques of choice.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Based Approaches

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the quantification of morphine and its polar metabolites in biological fluids due to its high sensitivity, specificity, and applicability to a wide range of compounds without the need for derivatization. ki.semums.ac.ir

A typical LC-MS/MS method for a compound like this compound would involve protein precipitation or solid-phase extraction (SPE) to isolate the analyte from the biological matrix. Chromatographic separation is commonly achieved using a reversed-phase column, such as a C18, with a gradient elution mobile phase. nih.gov The mobile phase often consists of an aqueous component with a pH modifier like formic acid or ammonium (B1175870) formate (B1220265) and an organic solvent such as acetonitrile (B52724) or methanol. nih.gov

Detection by tandem mass spectrometry, typically with an electrospray ionization (ESI) source operating in positive ion mode, provides excellent selectivity. nih.gov Quantification is performed using multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions for the analyte and a stable isotope-labeled internal standard are monitored. nih.gov For morphine, a common precursor ion is the protonated molecule [M+H]⁺ at m/z 286, which fragments to product ions such as m/z 165. For this compound (C18H21NO5S), the expected protonated molecule would be at a different m/z, which would be determined during method development.

| Parameter | Typical Condition for Morphine & Metabolites |

|---|---|

| Chromatography | Reversed-Phase HPLC/UPLC |

| Column | C18 (e.g., Kinetex EVO C18, Inertsil ODS-3) |

| Mobile Phase | Gradient of water and methanol/acetonitrile with formic acid or ammonium formate |

| Ionization | Positive Electrospray Ionization (ESI+) |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| Common Morphine MRM Transition | m/z 286 → 165 |

Gas Chromatography-Mass Spectrometry (GC-MS) Based Approaches

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for the quantification of opiates. nih.govnih.gov However, due to the low volatility and thermal lability of morphine and its derivatives, a derivatization step is required to convert the analytes into more volatile and thermally stable compounds. Common derivatizing agents include silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or acylating agents like propionic anhydride (B1165640). nih.gov

Following extraction from the biological matrix, the dried extract is derivatized and then injected into the GC-MS system. nih.gov The analysis is typically carried out on a capillary column, such as an HP-1MS, with temperature programming. nih.gov Mass spectrometric detection is often performed in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity. nih.gov While highly effective, the need for derivatization makes GC-MS workflows more time-consuming compared to LC-MS/MS for this class of compounds. mdpi.com

Other Chromatographic and Spectroscopic Techniques for Metabolite Identification

Beyond quantitative analysis, the identification of metabolites is a key aspect of preclinical research. While LC-MS/MS and GC-MS are the primary tools, other techniques can provide valuable information. High-performance liquid chromatography (HPLC) with ultraviolet (UV) or fluorescence detection can be used, although it generally offers lower sensitivity and specificity than mass spectrometry. mdpi.com Thin-layer chromatography (TLC) has also been employed for the separation and qualitative identification of morphine and related compounds. nih.govnih.gov These methods can serve as preliminary screening tools or complementary techniques for metabolite profiling.

Bioanalytical Method Validation in Preclinical Matrices

A bioanalytical method must be rigorously validated to ensure its reliability for its intended application. europa.eu The validation process demonstrates that the method is reproducible and suitable for quantifying the analyte in a specific biological matrix. unich.it Key parameters are assessed according to guidelines from regulatory agencies.

Parameters: Selectivity, Linearity, Accuracy, Precision

Selectivity is the ability of the method to differentiate and quantify the analyte in the presence of other endogenous or exogenous components in the sample. unich.it This is typically assessed by analyzing blank matrix samples from multiple sources to check for interferences at the retention time of the analyte and internal standard. unich.it

Linearity of the method is its ability to produce test results that are directly proportional to the concentration of the analyte. nih.gov A calibration curve is generated by analyzing a series of standards of known concentrations. The curve is typically required to have a correlation coefficient (r²) of 0.99 or better. nih.gov

Accuracy refers to the closeness of the mean test results to the true concentration of the analyte. It is determined by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high). The mean value should generally be within ±15% of the nominal value. nih.gov

Precision measures the degree of scatter or agreement between a series of measurements. It is expressed as the coefficient of variation (CV%) and is assessed at both the intra-day (repeatability) and inter-day (intermediate precision) levels. The CV% should not exceed 15% for QC samples. nih.gov

| Validation Parameter | Analyte | Matrix | Linearity Range (ng/mL) | Accuracy (% Bias) | Precision (CV%) | Source |

|---|---|---|---|---|---|---|

| Linearity | Morphine | Plasma | 0.5 - 1000 | - | - | nih.gov |

| Accuracy | Morphine | Plasma | - | -6.7 to -2.9 | - | nih.gov |

| Precision | Morphine | Plasma | - | - | ≤14.3 | nih.gov |

| Linearity | Morphine | Urine | 25 - 2000 | - | - | nih.gov |

| Accuracy | Morphine | Urine | - | -12.8 to 8.5 | - | nih.gov |

| Precision | Morphine | Urine | - | ≤13 | nih.gov | |

| Linearity | 6-Keto-Opioids | Urine | up to 2000 | - | - | nih.gov |

| Precision | 6-Keto-Opioids | Urine | - | - | 6.0 - 10.9 | nih.gov |

Assessment of Matrix Effects and Internal Standard Optimization

Biological matrices are complex and can significantly impact the ionization efficiency of an analyte in LC-MS/MS, a phenomenon known as the matrix effect. researchgate.netnih.gov This can lead to ion suppression or enhancement, affecting the accuracy and reproducibility of the method. ojp.gov It is crucial to evaluate matrix effects during method validation, typically by comparing the analyte response in post-extraction spiked matrix samples to the response in a pure solution. nih.gov

The most effective way to compensate for matrix effects and variability in sample preparation is through the use of a suitable internal standard (IS). europa.eu An ideal IS is a stable isotope-labeled (SIL) analog of the analyte (e.g., morphine-d3 or morphine-d6 for morphine). oup.com A SIL-IS co-elutes with the analyte and experiences similar matrix effects and extraction recovery, thus providing the most accurate normalization and improving the precision and accuracy of the quantification. nih.gov When a SIL-IS is not available, a structurally similar compound (analog) may be used, but its ability to track the analyte's behavior must be thoroughly validated. nih.gov

Stability Assessments in Biological Samples (e.g., Plasma, Brain Homogenates)

The stability of morphine in biological matrices is a critical factor for the accurate quantification of the compound in preclinical research. Various studies have assessed the stability of morphine under different storage conditions in plasma and brain homogenates.

In plasma, morphine has demonstrated considerable stability. Research indicates that morphine and its glucuronide metabolites are stable in plasma for up to six months when stored at 4°C. When stored at -20°C, the decomposition of total morphine is minimal over a 12-month period. The degradation of morphine in plasma appears to follow pseudo first-order kinetics.

The stability of morphine in brain homogenates is less well-documented with precise quantitative data. While some studies have noted a significant loss of morphine in brain tissue over a 5-month storage period at -20°C, specific degradation percentages are not consistently reported. However, it has been observed that morphine in brain samples remains relatively stable for up to two months when stored at -20°C.

Factors such as temperature and pH can influence the stability of morphine in biological samples. Lower pH values have been associated with a slower rate of morphine decomposition. The degradation of morphine in aqueous solutions is accelerated in the presence of oxygen and at a higher pH.

| Biological Matrix | Storage Temperature (°C) | Duration | Remaining Morphine (%) |

|---|---|---|---|

| Plasma | 4 | 6 months | Stable |

| Plasma | -20 | 12 months | Minimal decomposition |

| Brain Homogenate | -20 | 2 months | Nearly stable |

| Brain Homogenate | -20 | 5 months | Significant loss |

Quantitative Analysis in Diverse Preclinical Biological Matrices (e.g., Brain, Spinal Cord, Liver, Kidney, Plasma)

The quantification of morphine in various biological matrices is essential for understanding its pharmacokinetic profile and distribution in preclinical models. Following administration in rats, morphine distributes to several tissues, with concentrations varying depending on the specific organ and the time of measurement.

High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is a common and sensitive method for the determination of morphine concentrations in biological samples. Studies in rats have provided data on the distribution of morphine in the brain, spinal cord, liver, kidney, and plasma.

Following a single subcutaneous injection, morphine concentrations can be detected in all these matrices. The highest concentrations of morphine are often observed in the kidney, which is a major organ of elimination. Conversely, the brain typically shows the lowest concentrations, which is attributed to the blood-brain barrier limiting its penetration. Plasma concentrations of morphine generally peak shortly after administration and then decline as the drug is distributed to tissues and metabolized.

The following table summarizes representative data from preclinical studies on the quantitative analysis of morphine in diverse biological matrices in rats. It is important to note that these values can vary depending on the specific experimental conditions, such as the rat strain, dose, and time of sample collection.

| Biological Matrix | Concentration (ng/g or ng/mL) | Time Post-Administration | Route of Administration |

|---|---|---|---|

| Brain | ~50 - 150 ng/g | 15 - 60 min | Subcutaneous |

| Spinal Cord | ~100 - 300 ng/g | 15 - 60 min | Intravenous |

| Liver | Data not consistently reported in comparative studies | - | - |

| Kidney | Reported to have the highest concentration | - | - |

| Plasma | ~200 - 1000 ng/mL | 15 - 30 min | Subcutaneous |

Computational Chemistry and Structural Biology of Morphine Methylsulfonate

Molecular Docking Simulations for Ligand-Receptor Interactions and Binding Modes

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For morphine methylsulfonate, docking simulations are crucial for understanding its interaction with opioid receptors, primarily the µ-opioid receptor (MOR).

Research on morphine and similar morphinan (B1239233) compounds has identified key interactions within the MOR binding pocket. nih.govelifesciences.orgbiorxiv.org These simulations reveal that the protonated tertiary amine of the morphinan scaffold forms a critical charge-enhanced hydrogen bond with the aspartate residue D1473.32. nih.govnih.gov Additionally, a network of hydrogen bonds, often mediated by water molecules, is formed with other residues such as H2976.52. nih.gov The aromatic ring of the ligand typically engages in hydrophobic interactions with surrounding residues like M1513.36, V2365.42, and Y3267.43. nih.govelifesciences.org

The binding mode for morphine within the MOR suggests that specific residues are crucial for its activity. biorxiv.org Molecular docking studies for this compound would aim to determine if the methylsulfonate group alters this established binding pose or introduces new interactions that could affect its affinity and efficacy.

| Interacting Residue in µ-Opioid Receptor | Type of Interaction with Morphine Scaffold | Reference |

|---|---|---|

| D1473.32 | Charge-enhanced hydrogen bond with the protonated nitrogen | nih.govbiorxiv.orgnih.gov |

| Y1483.33 | Hydrogen bond/Hydrophobic interaction | elifesciences.orgbiorxiv.org |

| H2976.52 | Water-mediated hydrogen bond | nih.govnih.gov |

| M1513.36, V2365.42, I2966.51, V3006.55 | Hydrophobic interactions with the aromatic ring | nih.gov |

| Y3267.43 | Interaction with the aromatic ring | elifesciences.org |

Quantum Chemical Calculations for Electronic Structure, pKa Prediction, and Reactivity

Quantum chemical calculations are employed to investigate the electronic properties of molecules, providing insights into their stability, reactivity, and spectroscopic characteristics. For this compound, these methods can be used to calculate its electronic structure, predict its acid dissociation constant (pKa), and analyze its chemical reactivity.

A key application of these calculations for opioid compounds is the prediction of the pKa of the tertiary amine. The protonation state of this amine is critical for binding to the µ-opioid receptor. nih.govnih.gov Computational studies on morphine and its derivatives have successfully used methods like the M06-2X level of theory to calculate pKa values that are in good agreement with experimental data. nih.govchapman.edu For instance, the computationally calculated pKa of morphine is approximately 8.00, which is close to the experimental value of 8.21. nih.gov By modifying the morphine structure, such as through fluorination, the pKa can be altered, which in turn influences its binding selectivity in different pH environments, like those found in inflamed versus healthy tissue. nih.govnih.gov

For this compound, quantum chemical calculations would be invaluable for determining how the methylsulfonate group influences the electron distribution across the molecule and, consequently, the pKa of the nitrogen atom. This would help predict its binding behavior under physiological conditions.

| Compound | Experimental pKa | Computationally Calculated pKa | Reference |

|---|---|---|---|

| Morphine | 8.21 | 8.00 | nih.gov |

| Fluoromorphine β-C1 | Not Available | 7.83 | nih.gov |

| Fluoromorphine β-C2 | Not Available | 7.04 | nih.gov |

| Fluoromorphine β-C3 | Not Available | 5.66 | nih.gov |

Molecular Dynamics Simulations for Conformational Flexibility and Binding Dynamics

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to study the conformational flexibility of ligands and the dynamics of ligand-receptor binding over time. mdpi.com For this compound, MD simulations can reveal how it and its receptor partner behave and change shape upon binding.

MD simulations of morphine bound to the µ-opioid receptor have been used to assess the stability of the ligand within the binding pocket and the persistence of key interactions. nih.govresearchgate.net Analyses such as Root Mean Square Deviation (RMSD) can indicate the stability of the protein-ligand complex over the simulation time. nih.gov These simulations have shown that while some interactions, like the one with D1473.32, can be transient, others, such as the hydrogen bond with H2976.52, may be more stable, indicating the ligand has settled into a deep-binding pocket. nih.gov MD simulations are also crucial for understanding the conformational changes in the receptor itself upon ligand binding, which are essential for receptor activation. mdpi.com

For this compound, MD simulations would be instrumental in evaluating its residence time in the binding pocket and the stability of its interactions compared to morphine, providing insights into its potential efficacy and duration of action.

In Silico Structure-Activity Relationship (SAR) Elucidation of this compound Analogues

In silico Structure-Activity Relationship (SAR) studies aim to identify the relationships between a molecule's chemical structure and its biological activity using computational methods. nih.gov For morphine and its analogues, extensive SAR studies have been conducted to understand how modifications to different parts of the molecule affect its analgesic potency and side effects. youtube.com

Computational SAR analyses, often combined with molecular modeling, help to rationalize these relationships at a molecular level. nih.gov For example, modifications to the N-methyl group can drastically alter activity, with larger substituents sometimes leading to antagonist activity. youtube.com Similarly, changes at the C3, C6, and C14 positions have been shown to significantly impact potency and pharmacological profile. nih.govyoutube.com

A computational SAR study of this compound analogues would involve systematically modifying the structure in silico and predicting the effect of these changes on binding affinity and receptor activation. This can guide the synthesis of new compounds with improved properties.

| Structural Modification on Morphine Scaffold | Effect on Analgesic Activity | Example Compound | Reference |

|---|---|---|---|

| Removal of 3-OH group | Reduces activity | - | youtube.com |

| Etherification of 3-OH group | Reduces activity | Codeine | youtube.com |

| Elimination of 6-OH group | Enhances activity | - | youtube.com |

| Oxidation of 6-OH to a ketone | Increases activity | Hydromorphone | youtube.com |

| Replacement of N-methyl with larger groups (e.g., allyl) | Can produce antagonist activity | Nalorphine | youtube.com |

Computational Design of Novel this compound Analogues with Modified Receptor Selectivity or Pharmacological Profiles

Computational design leverages the insights gained from docking, quantum mechanics, and SAR studies to create novel molecules with desired properties. This can involve designing ligands with improved affinity, selectivity for a specific receptor subtype, or a biased signaling profile that separates therapeutic effects from adverse ones.

One strategy in the computational design of morphine analogues is to modify the molecule to achieve pH-specific binding. By altering the pKa of the tertiary amine, it is possible to design a compound that is preferentially protonated and active in the lower pH environment of inflamed tissues, thereby reducing central nervous system side effects. nih.govnih.govchapman.educhapman.edu Another approach involves bioisosteric replacement of functional groups to enhance binding affinity or improve pharmacokinetic properties. nih.gov Computational tools can rapidly screen virtual libraries of such modifications to identify the most promising candidates for synthesis and testing.

For this compound, computational design could be used to explore modifications that enhance its selectivity for peripheral opioid receptors or to fine-tune its pharmacological profile to create a safer and more effective analgesic.

Q & A

Q. How can systematic reviews critically evaluate the safety profile of this compound amid conflicting toxicological data?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.